

DL-Cystine: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: **DL-Cystine**

Cat. No.: **B613198**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine, a disulfide-linked dimer of the amino acid cysteine, plays a crucial role in various biological and pharmaceutical applications. As a racemic mixture of L-cystine and D-cystine, its chemical and physical properties are of significant interest in fields ranging from nutritional science to drug formulation and protein chemistry. This technical guide provides an in-depth overview of the core chemical properties, structure, and analytical methodologies pertaining to **DL-Cystine**, tailored for a scientific audience.

Chemical Structure and Identification

DL-Cystine is formed through the oxidation of two cysteine molecules, resulting in a disulfide bond (-S-S-) that links the two monomers. This covalent linkage is fundamental to its chemical behavior and its role in protein structure.

Molecular Structure of **DL-Cystine**

Caption: 2D representation of the **DL-Cystine** molecule.

The key identifiers for **DL-Cystine** are summarized in the table below.

Identifier	Value
CAS Number	923-32-0 [1]
Molecular Formula	C6H12N2O4S2 [2]
Molar Mass	240.30 g/mol [2]
IUPAC Name	3,3'-dithiobis(2-aminopropanoic acid)
SMILES String	NC(CSSCC(N)C(O)=O)C(O)=O [3]
InChI Key	LEVWYRKDKASIDU-UHFFFAOYSA-N [3]

Physicochemical Properties

The physicochemical properties of **DL-Cystine** are critical for its handling, formulation, and application. A summary of these properties is presented below.

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1] [4]
Melting Point	227 °C (decomposes)	[1] [2] [3] [4]
Boiling Point (Predicted)	468.2 ± 45.0 °C	[1] [4]
Density (Estimate)	1.358 g/cm³	[1] [4]
pKa (at 35°C)	2.1	[1] [4]
LogP (Estimate)	-4.340	[1] [4]
Water Solubility	Poorly soluble in water. Soluble in dilute acid and alkali solutions.	[1] [2] [4]
Solubility in 1 M HCl	Soluble	[1] [3] [4]
Solubility in Alcohol	Not soluble	[1] [4]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[1] [4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid analysis.

Melting Point Determination

The melting point of **DL-Cystine** is determined using a capillary melting point apparatus, such as a DigiMelt or similar device, following a procedure similar to that outlined in the United States Pharmacopeia (USP) for Class Ia substances.

Methodology:

- Sample Preparation: A small amount of dry **DL-Cystine** powder is packed into a capillary tube to a height of 2.5-3.5 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating Profile: The apparatus is heated to a temperature approximately 5°C below the expected melting point. The temperature is then ramped at a rate of 1 ± 0.5 °C per minute.
- Observation: The temperature range is recorded from the point at which the substance begins to collapse or melt to the point at which it is completely liquefied. For **DL-Cystine**, decomposition is observed at the melting point.

Solubility Determination

The solubility of **DL-Cystine** is determined by preparing saturated solutions in various solvents and quantifying the dissolved solute.

Methodology for Aqueous and Acidic/Basic Solutions:

- Solution Preparation: An excess amount of **DL-Cystine** is added to a known volume of the solvent (e.g., deionized water, 1 M HCl, or a dilute NaOH solution) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation: The suspension is centrifuged or filtered to separate the undissolved solid.
- Quantification: The concentration of **DL-Cystine** in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry after derivatization with ninhydrin.

Thin-Layer Chromatography (TLC)

TLC is a common method for the qualitative analysis of amino acids and can be used to assess the purity of **DL-Cystine**.

Methodology:

- Plate Preparation: A pencil line is drawn approximately 1 cm from the bottom of a silica gel TLC plate.

- **Spotting:** A small spot of a dilute solution of **DL-Cystine** in a suitable solvent (e.g., 1 M HCl) is applied to the pencil line. A standard reference solution is also spotted on the same plate.
- **Development:** The bottom edge of the TLC plate is immersed in a developing chamber containing an appropriate mobile phase (e.g., a mixture of n-butanol, acetic acid, and water). The chamber is sealed to allow the solvent to ascend the plate by capillary action.
- **Visualization:** After the solvent front has moved a sufficient distance, the plate is removed, dried, and sprayed with a visualizing agent, typically a ninhydrin solution. The plate is then heated to develop the characteristic purple spots.
- **Analysis:** The retention factor (R_f) value for the sample spot is calculated and compared to that of the standard.

Experimental Workflow for Thin-Layer Chromatography

Preparation

Prepare TLC Plate (Silica Gel)



Spot DL-Cystine Solution

Development

Place Plate in Developing Chamber with Mobile Phase



Allow Solvent to Ascend Plate



Visualization & Analysis

Dry the Plate



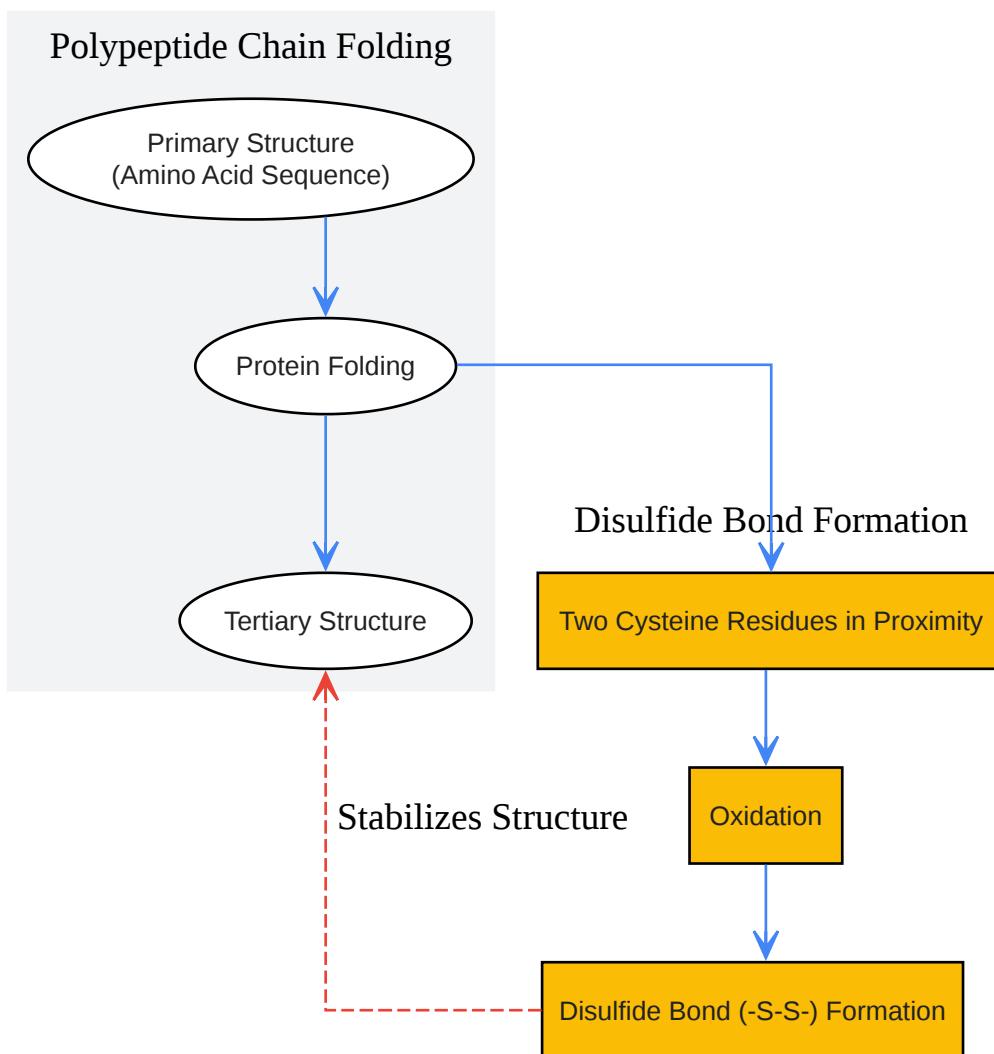
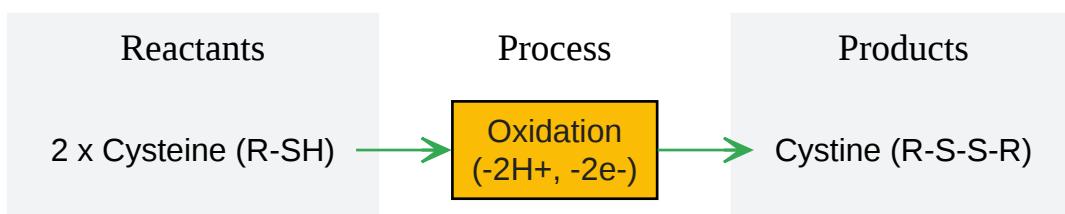
Spray with Ninhydrin Reagent



Heat Plate to Develop Spots



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